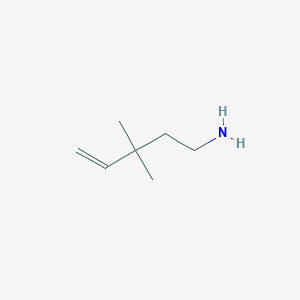

3,3-Dimethylpent-4-en-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylpent-4-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-4-7(2,3)5-6-8/h4H,1,5-6,8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFPAOSXBHFYGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,3 Dimethylpent 4 En 1 Amine and Its Precursors

Strategies for Carbon-Carbon Bond Formation Leading to the 3,3-Dimethylpent-4-ene Scaffold

The construction of the core carbon framework is the initial challenge in the synthesis of 3,3-dimethylpent-4-en-1-amine. This involves forming key carbon-carbon bonds to establish the quaternary center at the C3 position and the terminal vinyl group.

Reductive Amination Routes from 2,2-Dimethylpent-4-enal

Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. mdpi.com This process can be applied to the synthesis of this compound starting from the corresponding aldehyde, 2,2-dimethylpent-4-enal. The reaction proceeds by the condensation of the aldehyde with an amine source, typically ammonia for a primary amine, to form an intermediate imine. This imine is then reduced in situ to the target amine.

A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃). pressbooks.pub For industrial applications, catalytic hydrogenation is often preferred. However, care must be taken with catalytic methods to avoid the unwanted reduction of the carbon-carbon double bond in the alkenyl chain. pressbooks.pub The use of milder, more selective chemical hydrides can circumvent this issue. pressbooks.pub

Table 1: Common Reagents for Reductive Amination

| Amine Source | Reducing Agent | Typical Solvent | Notes |

|---|---|---|---|

| Ammonia (NH₃) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Mild conditions, high selectivity. |

| Ammonium (B1175870) Acetate | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective but uses toxic cyanide. |

Convergent Synthesis from 3,3-Dimethylpent-4-enoic Acid Derivatives

An alternative strategy involves the transformation of a carboxylic acid functional group into an amine. This route begins with 3,3-dimethylpent-4-enoic acid or its derivatives, such as amides and esters, which are then converted to this compound.

The reduction of amides is a robust method for producing amines. Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent capable of converting primary, secondary, and tertiary amides into their corresponding amines. masterorganicchemistry.commasterorganicchemistry.com Unlike the reduction of other carbonyl compounds, the amide reduction with LAH replaces the carbonyl oxygen atom entirely with two hydrogen atoms. youtube.comyoutube.com

The synthesis begins with a suitable precursor, such as 3,3-dimethyl-pent-4-enoic acid N,N-dimethylamide. This amide can be prepared in high yield by reacting 3-methyl-but-2-en-1-ol with N,N-dimethylacetamide-dimethylacetal at elevated temperatures. prepchem.comgoogle.com

Table 2: Synthesis of 3,3-dimethyl-pent-4-enoic acid N,N-dimethylamide

| Reactant 1 | Reactant 2 | Temperature | Reaction Time | Yield | Reference |

|---|

Once the amide is obtained, it is treated with LiAlH₄ in an ethereal solvent like tetrahydrofuran (THF). The reaction mechanism involves the initial nucleophilic attack of a hydride ion on the amide carbonyl carbon. masterorganicchemistry.com Subsequent steps lead to the formation of an iminium ion intermediate, which is then reduced by a second equivalent of hydride to yield the final amine product after an aqueous workup. masterorganicchemistry.com

Esters can also serve as precursors for the synthesis of this compound. The methyl ester, Methyl 3,3-dimethylpent-4-enoate, is a known compound that can be prepared via the esterification of 3,3-dimethylpent-4-enoic acid with methanol under acidic conditions. guidechem.com This ester is a useful reactant in various organic transformations, including Heck reactions and nickel-catalyzed alkylations. chemicalbook.compharmaffiliates.com

The synthetic route from the ester to the amine typically involves two steps:

Amidation: The methyl ester is first converted into the corresponding primary amide, 3,3-dimethylpent-4-enamide. This is generally achieved by treating the ester with a concentrated aqueous or alcoholic solution of ammonia.

Reduction: The resulting primary amide is then reduced to this compound using a strong reducing agent like LiAlH₄, following the same procedure described for other amides. masterorganicchemistry.commasterorganicchemistry.com

Alternative Synthetic Pathways for Functionalized Alkenyl Amines

Beyond the classical methods, several other strategies exist for the synthesis of functionalized alkenyl amines. These approaches offer alternative disconnections and can provide access to a wider range of amine structures.

Alkylation of Amines: One of the most fundamental methods for forming C-N bonds is the Sₙ2 reaction of an alkyl halide with an amine nucleophile. pressbooks.pub A potential precursor, 1-halo-3,3-dimethylpent-4-ene, could be reacted with ammonia. However, this method often suffers from overalkylation, leading to mixtures of primary, secondary, and tertiary amines. pressbooks.pub The Gabriel synthesis, which utilizes a phthalimide anion as an ammonia surrogate, provides a more controlled route to primary amines. pressbooks.pub

Multicomponent Reactions: Modern synthetic chemistry increasingly relies on multicomponent reactions that allow for the construction of complex molecules in a single, efficient step. nih.gov For instance, a zinc-mediated carbonyl alkylative amination has been developed for the synthesis of α-branched amines, coupling an aldehyde, an amine, and an alkyl iodide. nih.gov Such strategies offer high atom economy and can be adapted to create diverse amine libraries.

Hydroamination: This method involves the direct addition of an amine N-H bond across a carbon-carbon double or triple bond. While powerful, the hydroamination of unactivated alkenes can be challenging and often requires specific catalysts. rsc.org

Stereoselective and Enantioselective Approaches in this compound Synthesis

The target molecule, this compound, is achiral and therefore does not require stereocontrol in its synthesis. However, the development of stereoselective and enantioselective methods is paramount for the synthesis of related chiral amines, which are of significant interest in medicinal chemistry.

Recent advances have focused on transition-metal-catalyzed reactions to achieve high levels of stereocontrol. For example, a nickel(0)-catalyzed enantioselective direct addition of styrenes to aldimines has been developed. acs.org This method, which utilizes novel chiral spiro phosphine (B1218219) ligands, allows for the efficient synthesis of a broad range of chiral allylic amines with excellent enantioselectivity. acs.org The reaction proceeds under mild conditions and demonstrates high functional group tolerance. acs.org While not directly applicable to the synthesis of the achiral this compound, this methodology represents the state-of-the-art in producing optically active alkenyl amines and could be adapted for the synthesis of chiral analogs.

Application of Chiral Auxiliaries in Precursor Preparation

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This strategy is highly reliable and provides predictable stereocontrol, making it a powerful tool in asymmetric synthesis. colab.ws For the synthesis of chiral precursors to amines like this compound, an auxiliary can be used to direct the formation of a key stereocenter, which is then carried through to the final product after the auxiliary's removal. youtube.com

One of the most successful and widely used classes of chiral auxiliaries is the Evans' oxazolidinones. colab.wsrsc.org These are typically derived from readily available amino acids. The general approach involves acylating the nitrogen of the oxazolidinone with a prochiral carboxylic acid precursor. Deprotonation of the α-proton creates a rigid, chelated enolate where one face is effectively blocked by a substituent on the auxiliary (e.g., a benzyl or isopropyl group). This steric hindrance directs incoming electrophiles to the opposite face, leading to the formation of a new stereocenter with high diastereoselectivity. youtube.com

For instance, a chiral analogue of 3,3-dimethylpent-4-enoic acid could be synthesized using this method. The precursor acid would be attached to the Evans auxiliary, followed by a diastereoselective alkylation. After the key C-C bond is formed, the auxiliary can be cleaved under mild conditions (e.g., hydrolysis with lithium hydroperoxide) to yield the enantiomerically enriched carboxylic acid, which can then be converted to the target amine via standard functional group manipulations (e.g., Curtius rearrangement or reduction of the corresponding amide). youtube.comresearchgate.net

Other notable chiral auxiliaries applicable to the synthesis of chiral amine precursors include:

Pseudoephedrine and Pseudoephenamine: When reacted with carboxylic acids to form amides, they allow for highly diastereoselective α-alkylation of the corresponding enolates. wikipedia.org

SAMP/RAMP Hydrazones: Developed by Enders, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are used to asymmetrically alkylate aldehydes and ketones. wikipedia.org

tert-Butanesulfinamide: Developed by Ellman, this auxiliary reacts with aldehydes and ketones to form sulfinimines, which can then undergo diastereoselective nucleophilic addition to create chiral amines directly. wikipedia.org

The primary advantage of using chiral auxiliaries is the high degree of stereocontrol and reliability. colab.ws However, the strategy requires additional steps for attachment and removal of the auxiliary, making it less atom-economical than catalytic methods. researchgate.net

Asymmetric Catalysis in Olefin Functionalization for Alkylamine Synthesis

Catalytic asymmetric hydroamination—the direct addition of an N-H bond across an olefin—is a highly atom-economical and attractive method for synthesizing chiral amines. rsc.org However, the hydroamination of unactivated olefins poses a significant challenge due to factors like the olefin's low binding affinity to metal catalysts and competing side reactions. nih.gov Recent advances have led to powerful catalytic systems capable of overcoming these hurdles.

A leading methodology is the copper(I) hydride (CuH)-catalyzed asymmetric hydroamination. nih.govmit.edu In this process, a chiral phosphine ligand, such as DTBM-SEGPHOS, combined with a copper salt and a silane reducing agent, generates a chiral CuH catalyst. This catalyst adds across the olefin to form a copper-alkyl intermediate. This intermediate is then intercepted by an electrophilic amine source (like a hydroxylamine ester) to forge the C-N bond and release the enantioenriched amine product with high selectivity. nih.govnih.gov Mechanistic studies indicate that the turnover-limiting step is often the regeneration of the CuH catalyst from the copper(I) benzoate resting state. nih.gov This understanding has led to optimized protocols that are faster and more robust. nih.gov

Rhodium-catalyzed systems represent another important frontier. acs.org For example, a chiral rhodium(III) cyclopentadienyl catalyst can achieve asymmetric hydroamination of olefins by coupling a Heck reaction with the hydroamination step. A rhodium hydride intermediate, generated from the Heck reaction, is trapped by a second equivalent of the olefin to furnish chiral α- or β-amino amides with excellent regio- and enantioselectivity. acs.org

The table below summarizes key findings for the copper-catalyzed hydroamination of unactivated internal olefins, demonstrating the high levels of enantioselectivity achievable with modern catalytic systems. nih.govmit.edu

| Olefin Substrate | Amine Source | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (E)-pent-2-ene | N-(naphthalen-2-yl)oxy-4-nitrobenzamide | CuOAc / (R)-DTBM-SEGPHOS | 85 | 98 |

| (E)-hex-2-ene | N-(naphthalen-2-yl)oxy-4-nitrobenzamide | CuOAc / (R)-DTBM-SEGPHOS | 81 | 97 |

| (E)-oct-4-ene | N-(naphthalen-2-yl)oxy-4-nitrobenzamide | CuOAc / (R)-DTBM-SEGPHOS | 78 | 98 |

| (E)-1,2-diphenylethene | N-(naphthalen-2-yl)oxy-4-nitrobenzamide | CuOAc / (R)-DTBM-SEGPHOS | 95 | 96 |

An alternative catalytic strategy for preparing chiral homoallylic amines involves the asymmetric allylation of imines, which has been extensively developed using both transition-metal catalysts and organocatalysts. nih.govnih.govresearchgate.net

Protecting Group Strategies for the Amine Functionality in Complex Synthesis

In multi-step organic synthesis, the high nucleophilicity and basicity of the amine functional group often necessitate its temporary deactivation to prevent unwanted side reactions. libretexts.org This is achieved by converting the amine into a less reactive derivative using a "protecting group," which must be stable to a range of reaction conditions yet easily removable at a later stage. organic-chemistry.org

Carbamates are the most common and versatile class of protecting groups for amines. organic-chemistry.org The three most widely used carbamate protecting groups are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc). Each has a distinct stability profile and deprotection method, which allows for their strategic use in complex syntheses. youtube.com

Boc (tert-butyloxycarbonyl): Installed using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable to bases, nucleophiles, and hydrogenolysis conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). youtube.com

Cbz (benzyloxycarbonyl): Installed using benzyl chloroformate (CbzCl), the Cbz group is robust towards acidic and basic conditions but is selectively removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst). youtube.com

Fmoc (9-fluorenylmethyloxycarbonyl): Installed using Fmoc-Cl or Fmoc-OSu, the Fmoc group is stable to acidic and hydrogenation conditions but is labile to bases, typically being removed by treatment with a secondary amine like piperidine (B6355638). youtube.com

The distinct cleavage conditions for these groups are the foundation of orthogonal protection strategies . organic-chemistry.org In a molecule with multiple amine groups, one can be protected as a Boc group and another as a Cbz group. The Cbz group can be removed via hydrogenation without affecting the Boc group, and subsequently, the Boc group can be removed with acid, allowing for the selective manipulation of each amine.

The following interactive table provides a detailed comparison of these key amine protecting groups.

| Protecting Group | Structure | Installation Reagent | Deprotection Conditions | Stability |

|---|---|---|---|---|

| Boc | R-NH-C(=O)O-tBu | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis, weak acid |

| Cbz (Z) | R-NH-C(=O)O-CH₂Ph | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |

| Fmoc | R-NH-C(=O)O-CH₂-Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis |

Other classes of protecting groups, such as sulfonamides (e.g., tosyl and nosyl), offer even greater stability but often require harsher deprotection conditions. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3,3 Dimethylpent 4 En 1 Amine

Olefin Reactivity: Electrophilic and Radical Additions

The vinyl group in 3,3-dimethylpent-4-en-1-amine is susceptible to a variety of addition reactions. The steric hindrance imposed by the adjacent gem-dimethyl group, as well as the presence of the primary amine, can direct the regioselectivity and stereoselectivity of these transformations.

Hydroamination Reactions of the Alkene Moiety

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds. In the case of this compound, this reaction can proceed intramolecularly to form substituted pyrrolidines, a common structural motif in pharmaceuticals and natural products. The gem-dimethyl group is anticipated to facilitate this cyclization via the Thorpe-Ingold effect, which posits that steric compression can accelerate intramolecular reactions.

Transition metals, particularly palladium and copper complexes, are effective catalysts for intramolecular hydroamination. For this compound, a palladium- or copper-catalyzed process would be expected to yield 2-methyl-4,4-dimethylpyrrolidine. The reaction typically requires a suitable ligand to facilitate the catalytic cycle.

Table 1: Predicted Products of Transition Metal-Catalyzed Intramolecular Hydroamination

| Catalyst System | Expected Major Product |

|---|---|

| Palladium(II) complex with phosphine (B1218219) ligand | 2-methyl-4,4-dimethylpyrrolidine |

Alkaline earth metals, such as calcium, have emerged as effective catalysts for intramolecular hydroamination. These catalysts are often well-tolerated and can proceed under mild conditions. Similar to transition metal catalysis, a calcium-catalyzed hydroamination of this compound is predicted to produce 2-methyl-4,4-dimethylpyrrolidine. The Thorpe-Ingold effect, stemming from the gem-dimethyl group, is also expected to play a significant role in promoting the cyclization with these catalysts.

The mechanism of transition metal-catalyzed intramolecular hydroamination generally involves several key steps. The catalytic cycle is typically initiated by the coordination of the aminoalkene to the metal center. This is followed by either of two primary pathways:

Migratory Insertion: The coordinated alkene inserts into a metal-amide bond.

Nucleophilic Attack: The amine attacks the coordinated alkene.

Subsequent protonolysis regenerates the active catalyst and releases the cyclic amine product. The specific pathway and the rate-determining step can be influenced by the choice of metal, ligands, and reaction conditions.

Halogenation and Hydrohalogenation of the Vinyl Group

The vinyl group of this compound is expected to react with halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl) in electrophilic addition reactions.

In halogenation , the reaction with a halogen like bromine would likely proceed through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion would occur from the anti-face, leading to the formation of a vicinal dihalide.

Hydrohalogenation with an acid such as HCl is predicted to be more complex due to the potential for carbocation rearrangements. The initial protonation of the terminal vinyl carbon would generate a secondary carbocation. This carbocation is prone to a 1,2-hydride shift or a 1,2-methyl shift to form a more stable tertiary carbocation. Consequently, a mixture of haloamine products is expected. The reaction of the structurally similar 3,3-dimethyl-1-pentene (B1360116) with HCl is known to produce a mixture of isomeric chlorides due to such rearrangements.

Table 2: Predicted Products of Hydrohalogenation of this compound with HCl

| Intermediate Carbocation | Rearrangement | Final Product(s) |

|---|---|---|

| Secondary | None (minor pathway) | 4-chloro-3,3-dimethylpentan-1-amine |

| Tertiary | 1,2-Hydride Shift | 4-chloro-2,3-dimethylpentan-1-amine |

Hydrogenation and Deuteration Studies: Mechanistic Insights

Hydrogenation of the vinyl group in this compound can be achieved using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This reaction would reduce the double bond to yield 3,3-dimethylpentan-1-amine. The hydrogenation is expected to occur via syn-addition of two hydrogen atoms across the double bond from the less sterically hindered face.

Deuteration , the addition of deuterium (B1214612) (D₂), would proceed through a similar mechanism to hydrogenation, resulting in the formation of a vicinal dideuterated product. Mechanistic studies using deuteration can provide insights into the stereochemistry of the addition and the interaction of the substrate with the catalyst surface.

Table 3: Predicted Products of Hydrogenation and Deuteration

| Reaction | Reagent(s) | Expected Major Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C | 3,3-dimethylpentan-1-amine |

Surface Adsorption Phenomena over Supported Metal Catalysts

Currently, there is a lack of specific research in the scientific literature detailing the surface adsorption phenomena of this compound over supported metal catalysts. General principles of amine adsorption on metal surfaces suggest that the interaction would primarily involve the lone pair of electrons on the nitrogen atom bonding with active metal sites. The presence of the vinyl group could also lead to π-interactions with the catalyst surface. However, without dedicated studies on this particular molecule, any description of its specific adsorption behavior, including bond energies and surface geometry, would be speculative.

Isotopic Exchange and H/D Redistribution Mechanisms

Detailed mechanistic studies, including isotopic exchange and H/D redistribution for this compound, have not been reported in the available scientific literature. Such studies would be valuable for understanding the dynamics of C-H and N-H bond activation on catalytic surfaces. Isotopic labeling, in conjunction with techniques like mass spectrometry and NMR spectroscopy, would be required to trace the pathways of hydrogen and deuterium exchange, providing insight into the reversibility of adsorption steps and the nature of surface intermediates.

Amine Reactivity: Nucleophilicity and Derivatization

The reactivity of this compound is characterized by the nucleophilicity of its primary amine group and the potential for the terminal alkene to participate in intramolecular reactions.

Functionalization of the Primary Amine

The primary amine group in this compound serves as a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The reactivity of this amine is, however, modulated by the steric hindrance imposed by the adjacent quaternary carbon center.

Acylation Reactions: The N-acylation of primary amines is a fundamental transformation in organic synthesis, leading to the formation of stable amide bonds. bath.ac.ukresearchgate.net In the case of this compound, acylation can be achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides. libretexts.orglibretexts.org The reaction typically proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon of the acylating agent. libretexts.org Due to the steric hindrance around the nitrogen atom, these reactions may require more forcing conditions (e.g., elevated temperatures or the use of a catalyst) compared to the acylation of unhindered primary amines. youtube.com The use of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is often necessary to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. libretexts.org

Illustrative Acylation Reaction Conditions

| Acylating Agent | Solvent | Base | Temperature (°C) | Product |

|---|---|---|---|---|

| Acetyl Chloride | Dichloromethane (DCM) | Triethylamine | 0 to 25 | N-(3,3-dimethylpent-4-en-1-yl)acetamide |

| Benzoyl Chloride | Tetrahydrofuran (THF) | Pyridine | 25 to 50 | N-(3,3-dimethylpent-4-en-1-yl)benzamide |

Note: The data in this table is illustrative and represents typical conditions for the acylation of sterically hindered primary amines. Actual conditions for this compound may vary.

Sulfonylation Reactions: Similar to acylation, sulfonylation of this compound with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base affords the corresponding sulfonamides. libretexts.org The formation of sulfonamides is a robust reaction that is generally applicable to a wide range of amines. organic-chemistry.org The resulting sulfonamides are important functional groups in medicinal chemistry and can also serve as protecting groups for the amine. The steric hindrance in this compound might influence the rate of sulfonylation, potentially requiring longer reaction times or higher temperatures. researchgate.net

Illustrative Sulfonylation Reaction Conditions

| Sulfonylating Agent | Solvent | Base | Temperature (°C) | Product |

|---|---|---|---|---|

| p-Toluenesulfonyl Chloride | Dichloromethane (DCM) | Triethylamine | 25 | 4-methyl-N-(3,3-dimethylpent-4-en-1-yl)benzenesulfonamide |

Note: The data in this table is illustrative and represents typical conditions for the sulfonylation of primary amines. Actual conditions for this compound may vary.

N-alkylation of primary amines can be a challenging transformation due to the propensity for over-alkylation to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orglibretexts.org The direct alkylation of this compound with an alkyl halide, such as butyl bromide, to selectively form the mono-alkylated product, N-butyl-3,3-dimethylpent-4-en-1-amine, would likely require careful control of reaction conditions. organic-chemistry.org The steric hindrance around the primary amine in this compound can be advantageous in this context, as it may disfavor the second alkylation step, thereby improving the selectivity for the secondary amine product. nih.gov

Alternative strategies for selective mono-alkylation include reductive amination, where the amine is reacted with an aldehyde (in this case, butanal) in the presence of a reducing agent (e.g., sodium borohydride (B1222165) or hydrogen with a catalyst). This method often provides higher yields of the desired secondary amine with minimal formation of byproducts.

Illustrative N-Alkylation Reaction Conditions for N-butyl-3,3-dimethylpent-4-en-1-amine

| Alkylating Agent | Method | Solvent | Catalyst/Reagent | Temperature (°C) |

|---|---|---|---|---|

| 1-Bromobutane | Direct Alkylation | Acetonitrile | K2CO3 | 80 |

| Butanal | Reductive Amination | Methanol | NaBH4 | 0 to 25 |

Note: The data in this table is illustrative and represents general conditions for N-alkylation of primary amines. Specific conditions for the synthesis of N-butyl-3,3-dimethylpent-4-en-1-amine would require experimental optimization.

Multicomponent Reactions Involving this compound as a Building Block

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in modern organic synthesis. organic-chemistry.orgmdpi.com The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a reactive alkene, makes it a potentially valuable building block for such transformations.

While specific examples of MCRs involving this compound are not extensively documented in the literature, its structural motifs suggest its suitability for several well-known MCRs. For instance, it could participate as the amine component in the Ugi or Passerini reactions. beilstein-journals.org In the Ugi four-component reaction, a primary amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid combine to form a dipeptide-like product. The steric hindrance of this compound might influence the efficiency and stereochemical outcome of such reactions.

Furthermore, the presence of the terminal alkene opens up the possibility for novel MCRs that also engage this functionality, potentially through transition-metal-catalyzed processes that could couple the MCR with a subsequent cyclization or cross-coupling event.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Detailed kinetic and thermodynamic studies on the reactions of this compound are scarce in the published literature. However, general principles of physical organic chemistry can be applied to understand the factors influencing the rates and equilibria of its key transformations.

Reaction Kinetics: The rate of reactions involving the primary amine, such as acylation, sulfonylation, and alkylation, will be significantly influenced by the steric environment. The gem-dimethyl group at the C-3 position creates steric hindrance that can decrease the rate constant for the nucleophilic attack of the amine on the electrophile. acs.org This effect is a consequence of a higher activation energy required to achieve the transition state, where there is increased crowding. For N-alkylation, the rate of the second alkylation step is expected to be even slower than the first due to the increased steric bulk around the resulting secondary amine, which can be exploited for selective mono-alkylation. nih.gov

Despite a comprehensive search for scientific literature, detailed theoretical and computational investigations focusing specifically on the chemical compound This compound are not available in publicly accessible scholarly articles and research databases.

As a result, it is not possible to provide an article that adheres to the requested outline, which requires specific data from quantum chemical studies, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, conformational analysis, and computational elucidation of reaction mechanisms.

General information on the theoretical and computational study of aliphatic amines and the impact of structural features like the gem-dimethyl group is available. For instance, computational studies are often used to examine the structural and energetic effects of substituents on amine basicity. Furthermore, the gem-dimethyl group is a known structural motif in medicinal chemistry, often employed to influence a molecule's conformation and biological activity. However, applying this general knowledge to this compound without specific studies on the compound itself would be speculative and would not meet the required standard of scientific accuracy for the requested article.

One located thesis mentioned the synthesis of a related derivative, N-benzyl-3,3-dimethylpent-4-en-1-amine, but did not provide the in-depth computational analysis required to fulfill the article's outline.

Therefore, the requested article on the "Theoretical and Computational Investigations on this compound" cannot be generated at this time due to the absence of specific research data for this particular compound.

Theoretical and Computational Investigations on 3,3 Dimethylpent 4 En 1 Amine

Molecular Dynamics Simulations to Understand Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules at an atomic level. For a molecule like 3,3-Dimethylpent-4-en-1-amine, MD simulations can provide insights into its liquid-state properties, solvation characteristics, and how it interacts with other molecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes and the calculation of thermodynamic properties.

In a typical MD simulation of liquid this compound, a simulation box containing hundreds or thousands of these molecules would be constructed. The interactions between atoms are described by a force field, such as GAFF (General Amber Force Field), CHARMM, or OPLS, which are commonly used for organic molecules. rsc.org The system's energy is then minimized, followed by a period of equilibration at a desired temperature and pressure (e.g., 298.15 K and 1 atm). After equilibration, a production run is performed to collect data for analysis.

One of the key analyses from such a simulation is the radial distribution function (RDF), g(r), which describes the probability of finding a particle at a distance r from another particle. For this compound, the RDFs between the nitrogen atom of the amine group and the hydrogen atoms of neighboring amine groups would be of particular interest, as this would reveal the extent and nature of hydrogen bonding. The presence of the two methyl groups at the 3-position would likely lead to significant steric hindrance, affecting the close packing of the molecules and the geometry of these hydrogen bonds.

The simulations can also be used to calculate bulk properties such as density, enthalpy of vaporization, and surface tension. ulisboa.pt These calculated properties can be compared with experimental data to validate the chosen force field.

Table 1: Representative Simulation Parameters for this compound (Note: This data is hypothetical and based on typical parameters for similar molecules.)

| Parameter | Value |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298.15 K |

| Pressure | 1 atm |

| Time Step | 2 fs |

| Simulation Time | 100 ns |

Structure-Reactivity Relationship Prediction and Validation through Computational Models

Computational models are instrumental in predicting the reactivity of molecules, providing insights that can guide synthetic efforts and explain experimental observations. For this compound, density functional theory (DFT) calculations would be the primary tool for investigating its electronic structure and predicting its reactivity.

A key aspect of understanding the reactivity of an allylic amine is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). acs.org For this compound, the HOMO is expected to be localized on the nitrogen atom of the amine group and the adjacent C=C double bond, indicating that these are the likely sites for electrophilic attack.

DFT calculations can also be used to determine various molecular descriptors that are often used in Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com These descriptors can include electronic properties like partial atomic charges, dipole moment, and polarizability, as well as steric parameters. By correlating these descriptors with experimentally determined reactivity or biological activity for a series of related compounds, a predictive QSAR model can be developed.

Furthermore, computational models can be used to predict the outcome of specific reactions. For example, the reaction of this compound with an electrophile could be modeled to determine the preferred site of attack and the activation energy for the reaction. The steric hindrance from the gem-dimethyl group is expected to play a significant role in directing the regioselectivity of such reactions. nih.gov Theoretical investigations on related unsaturated systems have shown that steric effects can be a controlling factor in reaction selectivity. acs.org

Table 2: Hypothetical Calculated Properties for this compound (Note: This data is hypothetical and based on DFT calculations for analogous structures.)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

| Nitrogen Atomic Charge (Mulliken) | -0.45 e |

Applications and Role of 3,3 Dimethylpent 4 En 1 Amine in Organic Synthesis and Materials Science

Precursor in the Synthesis of Functionalized Organic Molecules

The bifunctionality of 3,3-dimethylpent-4-en-1-amine, possessing both a nucleophilic amine and a reactive double bond, makes it a valuable starting material for the synthesis of a variety of functionalized organic molecules.

Building Block for Nitrogen-Containing Heterocycles (e.g., piperidine (B6355638) derivatives)

Intermediate in the Formation of Chiral Compounds

The synthesis of enantiomerically pure amines is a significant focus in medicinal and agricultural chemistry. While specific studies detailing the use of this compound as a direct intermediate in the formation of chiral compounds are scarce in the reviewed literature, its structure lends itself to several asymmetric synthesis strategies. The primary amine can be a handle for enzymatic resolution or for the attachment of a chiral auxiliary, which can then direct stereoselective transformations at the alkene moiety. Furthermore, asymmetric hydroamination of the terminal double bond could, in principle, be achieved using chiral catalysts, leading to the formation of chiral amines with a stereocenter at the C-4 position. The development of such methodologies would provide access to a range of valuable chiral building blocks for the synthesis of more complex molecules.

Ligand Precursor for Organometallic Complexes

The amine functionality of this compound allows it to act as a ligand for a variety of metal centers, leading to the formation of organometallic complexes with interesting properties and applications, particularly in the field of materials science.

Synthesis of Metal-Alkenyl Compounds (e.g., Platinum complexes)

Research has demonstrated the synthesis of platinum(II) ω-alkenyl complexes where the alkenyl ligand is structurally analogous to a derivative of this compound. Specifically, the complex cis-bis(η¹,η²-2,2-dimethylpent-4-en-1-yl)platinum(II) has been synthesized and characterized. illinois.eduacs.org In this complex, the ligand, derived from 2,2-dimethylpent-4-en-1-ol, binds to the platinum center through both a platinum-alkyl sigma bond and a platinum-olefin pi interaction. acs.org The synthesis of such complexes typically involves the reaction of a platinum(II) precursor, such as (COD)PtCl₂ (where COD is 1,5-cyclooctadiene), with the corresponding Grignard reagent of the ω-alkenyl halide. illinois.edu

The structural characterization of these complexes, often achieved through X-ray crystallography, reveals a square-planar geometry around the platinum center with the two ω-alkenyl ligands arranged in a cis configuration. acs.org The olefinic end of the ligand coordinates to the platinum, completing the coordination sphere. acs.org

Investigation of Their Role as Chemical Vapor Deposition (CVD) Precursors

The platinum(II) ω-alkenyl complex, cis-bis(η¹,η²-2,2-dimethylpent-4-en-1-yl)platinum(II), has been identified as a promising precursor for the Chemical Vapor Deposition (CVD) of platinum thin films. illinois.eduacs.org This is due to its favorable physical properties, including good volatility and thermal stability at room temperature, which are crucial for a successful CVD precursor. acs.org

Studies have shown that this precursor allows for the deposition of high-purity platinum films at relatively low temperatures. illinois.eduillinois.edu The quality of the deposited films is a key consideration, and this precursor has been shown to produce films with desirable characteristics. The presence of the gem-dimethyl group in the ligand appears to play a role in the decomposition pathway, influencing the purity and properties of the resulting platinum films. illinois.edu

Mechanistic Studies of Thermolysis in CVD Applications

Understanding the thermal decomposition (thermolysis) mechanism of the precursor is essential for optimizing the CVD process and controlling the quality of the deposited material. illinois.edu Mechanistic studies on the thermolysis of cis-bis(η¹,η²-2,2-dimethylpent-4-en-1-yl)platinum(II) have been conducted to elucidate the decomposition pathways. illinois.edu

These studies suggest that the decomposition is initiated by the dissociation of the platinum-olefin bond, followed by subsequent reactions that lead to the deposition of platinum metal and the release of volatile organic byproducts. illinois.edu The nature of these byproducts provides valuable insights into the decomposition mechanism. For the cis-bis(η¹,η²-2,2-dimethylpent-4-en-1-yl)platinum(II) precursor, the primary organic products observed upon thermolysis are hydrogenated and dehydrogenated forms of the original ligand. illinois.edu Isotope labeling studies have been employed to trace the fate of the atoms during the decomposition process, providing a detailed picture of the reaction mechanism. illinois.edu

The table below summarizes the key findings related to the platinum complex derived from a ligand analogous to this compound.

| Property | Finding |

| Complex Synthesis | cis-bis(η¹,η²-2,2-dimethylpent-4-en-1-yl)platinum(II) synthesized from (COD)PtCl₂ and the corresponding Grignard reagent. acs.orgillinois.edu |

| Structure | Square-planar platinum(II) with cis-coordinated ω-alkenyl ligands binding through σ- and π-bonds. acs.org |

| CVD Precursor Suitability | Good volatility and thermal stability, enabling deposition of high-purity platinum films. illinois.eduacs.org |

| Thermolysis Mechanism | Initiated by Pt-olefin bond dissociation, leading to Pt deposition and release of ligand-derived organic byproducts. illinois.eduillinois.edu |

Role in the Development of Targeted Organic Reactants

The architecture of this compound makes it an ideal precursor for the synthesis of targeted organic reactants, particularly nitrogen-containing heterocyclic compounds. The gem-dimethyl group at the C-3 position is pivotal to its reactivity, primarily through the Thorpe-Ingold effect. This principle posits that gem-disubstitution on a carbon chain can accelerate intramolecular reactions by altering bond angles and favoring conformations that lead to ring closure. wikipedia.orglucp.net

In the context of this compound, this effect significantly facilitates intramolecular cyclization reactions, such as hydroamination, to yield substituted pyrrolidines. The pyrrolidine (B122466) ring is a prevalent structural motif in a vast array of biologically active natural products and pharmaceutical agents. The ability to construct this scaffold from an acyclic precursor like this compound offers a direct route to functionalized five-membered nitrogen heterocycles.

The general scheme for such a transformation would involve the intramolecular addition of the primary amine across the terminal double bond, a reaction that can be promoted by various transition metal catalysts or other activating agents. The gem-dimethyl group not only kinetically favors the cyclization but also introduces a specific substitution pattern on the resulting pyrrolidine ring, which can be further elaborated to generate a library of compounds for biological screening.

The table below outlines the key structural features of this compound and their implications for its role in synthesizing targeted organic reactants.

| Structural Feature | Implication in Organic Synthesis | Resulting Moiety |

| Primary Amine | Nucleophilic center for intramolecular reactions. | Nitrogen atom in the heterocyclic ring. |

| Terminal Alkene | Electrophilic partner for intramolecular addition. | Forms a part of the saturated ring system. |

| Gem-dimethyl Group | Facilitates ring closure via the Thorpe-Ingold effect. | Provides specific substitution on the pyrrolidine ring. |

Detailed research findings on analogous systems have demonstrated the feasibility of such intramolecular hydroamination reactions. For instance, various studies have shown that unsaturated amines readily undergo cyclization to form pyrrolidines and other N-heterocycles, with the reaction rates and yields often being enhanced by substitution patterns that favor the necessary conformations for ring closure.

Potential in Polymer Chemistry as a Monomer (if applicable to specific derivatives)

While this compound itself is a monofunctional amine and thus not a direct monomer for polymerization, its derivatives bearing a second reactive functional group hold significant potential in polymer chemistry. For example, a bifunctional derivative, such as a diamine or an amino acid, could serve as a monomer for the synthesis of specialty polyamides or other condensation polymers.

The presence of the gem-dimethyl group would impart unique properties to the resulting polymers. Steric hindrance introduced by this bulky group can disrupt polymer chain packing, leading to increased solubility and lower crystallinity. rsc.org This is often a desirable trait for high-performance polymers that are otherwise difficult to process. Furthermore, the rigidity imparted by the gem-dimethyl unit can enhance the thermal stability and raise the glass transition temperature (Tg) of the polymer.

The table below summarizes the projected influence of incorporating a this compound-derived monomer into a polymer backbone.

| Property | Influence of Gem-dimethyl Group | Potential Advantage |

| Solubility | Increased | Improved processability. |

| Crystallinity | Decreased | Enhanced transparency. |

| Thermal Stability | Increased | Higher service temperatures. |

| Glass Transition Temp. (Tg) | Increased | Better dimensional stability at elevated temperatures. |

Moreover, the structural motif of this compound is reminiscent of hindered amine light stabilizers (HALS). HALS are a class of additives used to protect polymers from degradation by UV light and free radicals. ias.ac.in Derivatives of this compound could potentially be developed as novel HALS. By incorporating this hindered amine functionality into a polymer backbone, either as a comonomer or as a post-polymerization modification, it may be possible to create materials with enhanced durability and weather resistance. Research on polymeric HALS has shown that covalently bonding the stabilizer to the polymer chain can prevent its migration and extraction, leading to longer-lasting protection. ias.ac.in

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Transformations of 3,3-Dimethylpent-4-en-1-amine

The development of efficient and selective catalytic systems is paramount for the transformation of simple building blocks like this compound into high-value products. Future research will likely focus on several key areas of catalysis.

Transition metal catalysis, for instance, offers a powerful toolkit for the functionalization of alkenes and amines. nih.govmit.edu The development of catalysts based on metals like palladium, copper, and gold could enable a range of transformations, including hydroamination and cross-coupling reactions. acs.orgfrontiersin.orgwikipedia.org For example, intramolecular hydroamination could provide access to novel heterocyclic structures.

Biocatalysis is emerging as a green and highly selective alternative to traditional chemical methods. mdpi.comnih.gov Enzymes such as transaminases, imine reductases, and amine dehydrogenases could be employed for the asymmetric synthesis of chiral amines derived from this compound. frontiersin.orgresearchgate.nethims-biocat.eu These enzymatic methods often operate under mild conditions and can provide access to enantiomerically pure products, which are highly sought after in the pharmaceutical industry. mdpi.comnih.gov

| Catalyst Type | Potential Transformation | Advantages |

| Transition Metal Catalysts (e.g., Pd, Cu, Au) | Hydroamination, Cross-Coupling | High reactivity, broad substrate scope |

| Biocatalysts (e.g., Transaminases, Imine Reductases) | Asymmetric Synthesis, Chiral Resolution | High selectivity, mild reaction conditions, environmentally friendly |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic methods into continuous flow and automated platforms is revolutionizing chemical research and manufacturing. amf.chneuroquantology.com These technologies offer significant advantages in terms of safety, scalability, and efficiency. acs.orgnih.gov

Flow chemistry, where reactions are carried out in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. amf.ch This can lead to improved yields, higher purity, and the ability to safely handle hazardous reagents and intermediates. nih.gov The synthesis and transformations of this compound could be significantly optimized using flow reactors. neuroquantology.com

Automated synthesis platforms, often coupled with artificial intelligence, can rapidly screen reaction conditions and identify optimal synthetic routes. atomfair.combiovanix.com These platforms can accelerate the discovery and development of new derivatives of this compound for various applications. innovationnewsnetwork.comnus.edu.sgcognit.ca

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Time-resolved spectroscopy is a powerful tool for studying the dynamics of chemical reactions and identifying transient intermediates. patsnap.comwikipedia.org

Techniques such as time-resolved infrared (IR) and Raman spectroscopy can provide detailed structural information about short-lived species that are not observable by conventional methods. nih.govbyopera.comunipr.it By applying these techniques to the reactions of this compound, researchers can gain valuable insights into the reaction pathways, which can guide the design of more efficient catalysts and reaction conditions.

Development of Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. acs.org For the synthesis and transformation of this compound, a focus on environmentally benign routes is essential.

This includes the use of renewable starting materials, the development of solvent-free or aqueous reaction conditions, and the design of atom-economical reactions that minimize waste. mdpi.com Asymmetric hydrogenation, for example, is a highly efficient and "green" strategy for producing optically active amines with minimal byproducts. acs.orgnih.gov Biocatalysis, as mentioned earlier, also plays a key role in developing sustainable synthetic processes. nih.gov

Investigation of Bio-Inspired Transformations Involving Alkenyl Amines

Nature often provides inspiration for the development of novel chemical transformations. Bio-inspired catalysis seeks to mimic the efficiency and selectivity of enzymes using small molecule catalysts. chinesechemsoc.org

For instance, research into vitamin B6-based biomimetic catalysis has shown promise for the asymmetric functionalization of primary amines. nih.gov Such approaches could be applied to this compound to develop new methods for the synthesis of chiral amine derivatives. Furthermore, the use of enzymatic cascades, where multiple enzymes work in concert to perform a series of transformations, can mimic natural biosynthetic pathways and provide efficient routes to complex molecules. researchgate.netacs.org

Q & A

Q. What are the optimal synthetic routes for 3,3-Dimethylpent-4-en-1-amine, and how do reaction parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor using NaBH₄ or LiAlH₄ in methanol or THF. Steric hindrance from the dimethyl group necessitates longer reaction times or elevated temperatures (40–60°C) to achieve yields of 50–65%. Alternative routes include alkylation of primary amines with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF), though competing elimination reactions may reduce efficiency (40–55% yield). Hydroamination of alkenes using transition metal catalysts (e.g., Rh or Pd) offers higher regioselectivity but requires precise catalyst loading optimization (60–75% yield) . Key parameters to optimize include solvent polarity, temperature, and catalyst-to-substrate ratios.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Prioritize signals at δ 5.4–5.8 ppm (olefinic protons) and δ 2.6–3.0 ppm (amine protons). Splitting patterns may indicate rotameric equilibria due to restricted rotation around the C-N bond.

- ¹³C NMR : Look for peaks at ~115–125 ppm (alkene carbons) and 45–55 ppm (amine-bearing carbon).

- GC-MS : Use a polar column (e.g., DB-WAX) to resolve impurities. The molecular ion [M+H]⁺ at m/z 127 confirms molecular weight.

Challenges include overlapping signals from stereoisomers; deuterated solvents (CDCl₃) and 2D NMR (COSY, HSQC) improve resolution .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to prevent inhalation exposure.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation.

- Waste Management : Neutralize acidic/basic residues before disposal. Collect organic waste in designated containers and consult certified hazardous waste handlers .

Advanced Research Questions

Q. How can researchers design experiments to investigate steric and electronic effects of the dimethyl and alkene groups on the amine’s reactivity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs lacking dimethyl or alkene groups. Compare reaction kinetics in nucleophilic substitutions (e.g., SN2 with methyl iodide).

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and steric maps. Correlate steric parameters (e.g., Tolman cone angle) with experimental yields .

- Kinetic Isotope Effects (KIEs) : Perform deuterium labeling at the amine to study rate-determining steps in catalytic cycles.

Q. What methodologies resolve discrepancies in literature reports regarding the compound’s stability under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-UV (λ = 254 nm) at 0, 24, and 48 hours.

- Statistical Analysis : Apply ANOVA to identify significant degradation factors (pH, temperature). Use Arrhenius plots to extrapolate shelf-life under storage conditions.

- Data Triangulation : Cross-validate results with LC-MS and NMR to confirm degradation byproducts .

Q. In developing this compound as a chiral ligand, what analytical approaches best determine enantiomeric excess (ee) and configuration?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) to resolve enantiomers. Calibrate with known standards.

- NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to differentiate enantiomers via splitting of amine proton signals.

- X-ray Crystallography : Co-crystallize with a chiral co-ligand (e.g., BINOL) for absolute configuration determination. Challenges include low crystallinity due to molecular flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.